An In-depth Technical Guide to (5-Bromo-4-methylpyridin-3-yl)boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to (5-Bromo-4-methylpyridin-3-yl)boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (5-Bromo-4-methylpyridin-3-yl)boronic acid (CAS Number: 2121511-49-5), a valuable heterocyclic building block in modern medicinal chemistry. Recognizing the limited direct literature on this specific compound, this document synthesizes information from established synthetic methodologies for analogous pyridylboronic acids and highlights its potential applications, particularly in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of Substituted Pyridylboronic Acids
Substituted pyridine rings are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1] Their ability to engage in hydrogen bonding, modulate solubility, and coordinate with biological targets makes them a cornerstone of drug design.[2][3] (5-Bromo-4-methylpyridin-3-yl)boronic acid is a trifunctional reagent, offering three distinct points for chemical modification: the boronic acid moiety for cross-coupling, the bromine atom for subsequent functionalization, and the methyl group which influences the steric and electronic properties of the pyridine ring.
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient assembly of biaryl and heteroaryl structures, which are central motifs in many kinase inhibitors and other therapeutic agents.[1][4][5]
Physicochemical and Spectroscopic Profile
While specific experimental data for CAS 2121511-49-5 is not extensively published, the following table summarizes the expected properties based on closely related analogs like 6-Bromo-4-methylpyridine-3-boronic acid.
| Property | Expected Value/Characteristic |
| Molecular Formula | C₆H₇BBrNO₂ |
| Molecular Weight | 215.84 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and aqueous base. Limited solubility in nonpolar organic solvents. |
| Storage | Store under inert atmosphere at 2-8 °C. Moisture sensitive. |
Predicted Spectroscopic Data:
| Spectroscopy | Expected Chemical Shifts (δ) / Peaks (m/z) |
| ¹H NMR | Signals corresponding to the two pyridine protons (likely singlets or narrow doublets in the δ 8.0-8.8 ppm range), a singlet for the methyl group (δ 2.3-2.7 ppm), and a broad singlet for the B(OH)₂ protons (variable). |
| ¹³C NMR | Resonances for the five pyridine carbons, with the carbon bearing the bromine atom shifted downfield, and a signal for the methyl carbon. The carbon attached to the boron atom will also have a characteristic shift. |
| MS (ESI+) | [M+H]⁺ peak expected around m/z 216/218, showing the characteristic isotopic pattern for a monobrominated compound. |
Synthesis of (5-Bromo-4-methylpyridin-3-yl)boronic acid
There are two primary and highly effective strategies for the synthesis of pyridylboronic acids: Halogen-Metal Exchange followed by borylation, and Palladium-Catalyzed Miyaura Borylation. A plausible synthetic route starting from a commercially available precursor is outlined below.
Proposed Synthetic Pathway via Lithiation-Borylation
A common and effective method for introducing a boronic acid group is through a halogen-metal exchange followed by quenching with a borate ester.[6][7] This approach offers high regioselectivity. The synthesis can be envisioned starting from 3,5-dibromo-4-methylpyridine.
Caption: Proposed synthesis of the target boronic acid via lithiation-borylation.
Experimental Protocol: Lithiation-Borylation
Materials:
-
3,5-Dibromo-4-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,5-dibromo-4-methylpyridine (1.0 eq) and dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. The selective lithiation at the 5-position is anticipated due to electronic and steric factors.
-
Borylation: To the resulting slurry, add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature at -78 °C.
-
Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature overnight.
-
Hydrolysis: Cool the mixture in an ice bath and carefully quench by the slow addition of 2 M HCl until the pH is acidic (pH ~1-2).
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid. Further purification may be necessary as described in Section 5.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application for (5-Bromo-4-methylpyridin-3-yl)boronic acid is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[4][5] This reaction is a cornerstone of modern synthetic chemistry, valued for its functional group tolerance and reliability.[8]
General Reaction Scheme & Mechanism
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
(5-Bromo-4-methylpyridin-3-yl)boronic acid (1.0 eq)
-
Aryl or heteroaryl bromide/iodide (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a Schlenk flask, add (5-Bromo-4-methylpyridin-3-yl)boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system via cannula or syringe.
-
Heating: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-15 hours.[5]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Purification and Handling Considerations
Boronic acids, particularly heterocyclic ones, can present purification and stability challenges.
-
Purification: Standard silica gel chromatography can sometimes lead to decomposition. If issues arise, alternative methods include:
-
Recrystallization: From a suitable solvent system.
-
Acid/Base Extraction: Boronic acids are weakly acidic and can be purified by dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[9][10]
-
-
Stability: Pyridylboronic acids can be susceptible to protodeboronation, especially under harsh acidic or basic conditions or upon prolonged exposure to moisture.[11]
-
Storage: It is crucial to store the compound under an inert atmosphere, protected from light and moisture, preferably at refrigerated temperatures (2-8 °C).[11]
-
Handling: Handle quickly in a dry environment to minimize exposure to atmospheric moisture.
-
Conclusion
(5-Bromo-4-methylpyridin-3-yl)boronic acid is a strategically important building block for drug discovery and organic synthesis. While specific data on this compound is sparse, its synthesis and application can be confidently approached using well-established protocols for analogous pyridylboronic acids. Its utility in Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to novel, highly substituted pyridine derivatives, enabling researchers to rapidly explore chemical space in the quest for new therapeutic agents. Careful attention to purification and handling is necessary to ensure the integrity and reactivity of this valuable reagent.
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